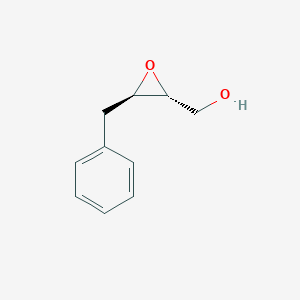

3-Benzylglycidol

Description

Structure

3D Structure

Properties

CAS No. |

116949-62-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

[(2R,3R)-3-benzyloxiran-2-yl]methanol |

InChI |

InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |

InChI Key |

XJBQHGGFOBLJDF-NXEZZACHSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(O2)CO |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@H](O2)CO |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(O2)CO |

Other CAS No. |

116949-62-3 |

Synonyms |

3-benzylglycidol 3-benzylglycidol, (2R-cis)-isomer 3-benzylglycidol, (2S-cis)-isomer 3-benzylglycidol, (2S-trans)-isome |

Origin of Product |

United States |

Foundational & Exploratory

3-Benzylglycidol chemical structure and properties

An In-Depth Technical Guide to 3-Benzylglycidol: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often the critical determinant of its efficacy and safety profile.[] Within the chemist's toolkit, few reagents are as versatile and enabling as chiral epoxides. This guide provides a deep technical dive into this compound, a pivotal C3 chiral synthon whose unique structural features and reactivity have established it as a cornerstone intermediate in the synthesis of complex, biologically active molecules.[2] As a Senior Application Scientist, this document is structured to provide not just protocols, but a foundational understanding of the causality behind the synthetic strategies and applications that make this compound indispensable for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as (Benzyloxymethyl)oxirane or 1-(Benzyloxy)-2,3-epoxypropane, is a chiral epoxide featuring a three-membered oxirane ring and a benzyl ether moiety. This combination imparts both a reactive center for nucleophilic attack and a stable, bulky protecting group that can be removed under specific conditions. The molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

Caption: Chemical Structures of this compound Enantiomers and Racemate.

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| IUPAC Name (Racemic) | 2-(phenylmethoxymethyl)oxirane | [3] |

| Synonyms | (Benzyloxymethyl)oxirane, Glycidyl benzyl ether | |

| CAS Number (Racemic) | 2930-05-4 | |

| CAS Number (R)-(-) | 14618-80-5 | [3] |

| CAS Number (S)-(+) | 16495-13-9 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 70-73 °C @ 11 mmHg; 130 °C @ 0.1 mmHg | [4] |

| Density | 1.077 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.517 - 1.52 | [4] |

| Storage Temperature | 2-8°C, Recommended in a cool, dark place (<15°C) | [4] |

Asymmetric Synthesis: The Sharpless-Katsuki Epoxidation Route

The primary value of this compound lies in its availability in high enantiomeric purity. The most authoritative and widely adopted method for achieving this is a two-step sequence beginning with the Sharpless-Katsuki asymmetric epoxidation of allyl alcohol.[5][6][7] This Nobel Prize-winning reaction provides access to chiral glycidol, which is then benzylated.

Causality of the Method: The brilliance of the Sharpless epoxidation lies in its predictable stereochemical outcome. The choice of diethyl tartrate (DET) enantiomer dictates which face of the alkene's double bond is epoxidized.

-

Catalyst System: A titanium tetra(isopropoxide) [Ti(OiPr)₄] catalyst forms a chiral complex with the diethyl tartrate ligand.[8]

-

Chiral Ligand: (+)-Diethyl L-tartrate directs the oxidant (tert-butyl hydroperoxide, TBHP) to the "bottom" face of the allyl alcohol when oriented correctly, yielding (2R)-glycidol. Conversely, (-)-Diethyl D-tartrate directs oxidation to the "top" face, yielding (2S)-glycidol.[5]

-

Substrate Requirement: The reaction is highly specific for allylic alcohols, as the hydroxyl group is essential for coordinating to the titanium center, thereby positioning the double bond for directed oxidation.[9]

This high degree of predictability and substrate tolerance makes it a robust and trustworthy method for large-scale production.

Caption: Workflow for Asymmetric Synthesis of (S)-3-Benzylglycidol.

Experimental Protocol: Synthesis of (S)-3-Benzylglycidol

This protocol is a representative procedure based on established methodologies.

Step 1: Sharpless Asymmetric Epoxidation to form (S)-Glycidol

-

Setup: A dry, argon-purged reaction vessel is charged with dichloromethane (CH₂Cl₂), 3Å molecular sieves, and cooled to -20 °C.

-

Catalyst Formation: Titanium(IV) isopropoxide [Ti(OiPr)₄] is added, followed by the dropwise addition of (-)-Diethyl tartrate [(-)-DET]. The mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Substrate Addition: Allyl alcohol is added to the cooled mixture.

-

Oxidation: A solution of tert-butyl hydroperoxide (TBHP) in toluene is added slowly, maintaining the temperature below -20 °C. The reaction is monitored by TLC until completion.

-

Workup: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred vigorously. The resulting emulsion is filtered, and the organic layer is separated, dried, and concentrated to yield crude (S)-glycidol.

Step 2: Benzylation to form (S)-3-Benzylglycidol

-

Alkoxide Formation: In a separate dry, argon-purged flask, a suspension of sodium hydride (NaH) in dry tetrahydrofuran (THF) is prepared and cooled to 0 °C.

-

Nucleophile Addition: The crude (S)-glycidol from Step 1, dissolved in dry THF, is added dropwise to the NaH suspension. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Electrophile Addition: Benzyl bromide (BnBr) is added slowly to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield pure (S)-3-Benzylglycidol.[10][11]

Spectroscopic and Analytical Profile

Verification of the structure and purity of this compound is typically achieved through standard spectroscopic methods. The following table summarizes the expected spectral data.

| Technique | Characteristic Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.58 (s, 2H, -O-CH₂-Ph), 3.75 (dd, 1H), 3.50 (dd, 1H), 3.15 (m, 1H, oxirane CH), 2.80 (dd, 1H, oxirane CH₂), 2.60 (dd, 1H, oxirane CH₂) | [12] |

| ¹³C NMR (CDCl₃) | δ 137.8 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.7 (Ar-CH), 73.4 (-O-CH₂-Ph), 70.8 (-CH₂-O-Bn), 50.9 (oxirane CH), 44.2 (oxirane CH₂) | [13] |

| IR (Neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2920, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1250, 840 cm⁻¹ (epoxide C-O stretch), ~1100 cm⁻¹ (ether C-O stretch), ~740, 700 cm⁻¹ (Ar C-H bend) | [3] |

Reactivity and Synthetic Utility: The Epoxide Ring-Opening

The synthetic utility of this compound is dominated by the reactivity of its strained epoxide ring. The ring can be opened by a wide variety of nucleophiles, proceeding via an Sₙ2 mechanism.[14][15][16] This reaction is highly reliable and stereospecific, resulting in inversion of configuration at the center of attack.

Key Principles of Reactivity:

-

Regioselectivity: In unsymmetrical epoxides like this compound, the site of nucleophilic attack is dictated by the reaction conditions.

-

Basic/Neutral Conditions (Sₙ2): Strong nucleophiles (e.g., R₂NH, RO⁻, RMgX, N₃⁻) will attack the less sterically hindered carbon (C3). This is the most common and predictable pathway.[17]

-

Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the carbon atom that can best stabilize a partial positive charge (the more substituted carbon, C2), although the mechanism has significant Sₙ2 character.[15]

-

-

Stereospecificity: The attack occurs from the backside relative to the C-O bond, leading to a product with a trans relationship between the newly introduced nucleophile and the hydroxyl group.

Caption: Key Ring-Opening Reactions of (S)-3-Benzylglycidol.

Applications in Drug Development: Synthesis of Atazanavir

The true value of a chiral building block is demonstrated in its successful application in the synthesis of pharmaceuticals. This compound and its derivatives are key intermediates in the production of several drugs. A prominent example is Atazanavir , an antiretroviral medication used to treat and prevent HIV/AIDS.[18][19]

The synthesis of Atazanavir involves a key chiral diamino alcohol fragment. This fragment is constructed by the ring-opening of a chiral N-Boc protected glycidylamine epoxide with a hydrazine derivative.[19] The required chiral epoxide is conceptually and synthetically derived from building blocks like this compound, showcasing the direct translation of this intermediate's chirality into the final active pharmaceutical ingredient (API).[18][20]

Caption: Synthetic Pathway from Chiral Epoxide to Atazanavir Core.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is essential for laboratory safety. The information below is a synthesis of data from multiple safety data sheets (SDS).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Hazards:

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C). It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[21]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

-

PubChem. (n.d.). (-)-Benzyl (R)-glycidyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 41-79. [Link]

-

Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2018). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Revista Virtual de Química, 10(5), 1438-1467. [Link]

-

Chiral Drug Intermediate. (2025). Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. [Link]

- Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Epoxidation of Allylic Alcohols. In Catalytic Asymmetric Synthesis (pp. 103-158). VCH Publishers.

-

Patel, R. N. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 191(4), 1279-1311. [Link]

-

PrepChem.com. (n.d.). Synthesis of (2R,3S)-3-benzyloxy-1,2-epoxy-4-pentene. Retrieved from [Link]

-

GPATINDIA. (2020). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

Syrris. (n.d.). Publication – A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Retrieved from [Link]

-

ResearchGate. (n.d.). Atazanavir (102) with chiral core indicated, then synthesis of.... [Link]

- Google Patents. (n.d.). WO2008142090A1 - Self-emulsifying formulation of tipranavir for oral administration.

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

-

Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

- Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Food Technology and Biotechnology, 42(4), 305-325.

-

Supporting Information. (n.d.). General procedure B. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

Sources

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl (S)-(+)-Glycidyl Ether | 16495-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Sharpless Epoxidation [organic-chemistry.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. (S)-(+)-Benzyl glycidyl ether(16495-13-9) 1H NMR spectrum [chemicalbook.com]

- 13. BENZYL GLYCIDYL ETHER(2930-05-4) 13C NMR spectrum [chemicalbook.com]

- 14. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 18. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]

- 21. prepchem.com [prepchem.com]

Technical Guide: 3-Benzylglycidol & Benzyl Glycidyl Ether Derivatives

The following technical guide is structured to address the specific nomenclature ambiguity associated with "3-Benzylglycidol" while providing a comprehensive, actionable resource for drug development professionals.

Precision Nomenclature, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary & Nomenclature Resolution

Critical Disambiguation: In the context of high-precision organic synthesis and drug development, the term "this compound" is often a colloquial or ambiguous reference. It most commonly refers to Benzyl Glycidyl Ether (an O-linked benzyl group), but chemically implies 4-Phenyl-2,3-epoxybutan-1-ol (a C-linked benzyl group).

To ensure this guide serves the practical needs of researchers while maintaining rigorous chemical accuracy, we define the primary commercial target and distinguish it from its structural analogs used in protease inhibitor synthesis.

The Three "Benzylglycidol" Candidates

| Common Ref.[1] | Chemical Name | CAS Number | Structure Type | Key Application |

| Primary Target | Benzyl Glycidyl Ether | 2930-05-4 | O-Linked Ether | General intermediate, stabilizer, polymer synthesis. |

| Literal Target | 4-Phenyl-2,3-epoxybutan-1-ol | N/A (Chiral forms vary) | C-Linked Alkyl | Chiral building block for specific alkaloids. |

| Pharma Target | (2S,3S)-Boc-Phenylalanine Epoxide | 98737-29-2 | C-Linked Amino | Critical intermediate for HIV Protease Inhibitors (e.g., Atazanavir). |

Note: This guide primarily focuses on the Benzyl Glycidyl Ether scaffold due to its ubiquity, but provides a specialized section on the Pharma Target (CAS 98737-29-2) due to its high relevance in drug development.

Part 2: Chemical Identity & Physicochemical Profile[2][3]

Benzyl Glycidyl Ether (The Commercial Standard)

-

Systematic Name: 2-((Benzyloxy)methyl)oxirane

-

CAS Number: 2930-05-4 (Racemic)

-

Chiral CAS: 56552-80-8 (R-isomer), 17325-85-8 (S-isomer)

-

Molecular Formula: C₁₀H₁₂O₂

-

Molecular Weight: 164.20 g/mol

Synonyms:

-

Benzyl glycidol[2]

-

Glycidyl benzyl ether

-

(Benzyloxymethyl)oxirane

-

1-(Benzyloxy)-2,3-epoxypropane

Physical Properties:

-

Appearance: Colorless liquid[3]

-

Boiling Point: 130–132 °C at 0.1 mmHg

-

Density: 1.077 g/mL at 25 °C

-

Solubility: Soluble in alcohols, ethers, chloroform; sparingly soluble in water.

The "Pharma Target" (HIV Protease Intermediate)

-

Systematic Name: (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane[4]

-

CAS Number: 98737-29-2[4]

-

Synonyms: Boc-epoxide, (1S)-1-((S)-Oxiranyl)-2-phenylethylcarbamic acid tert-butyl ester.

-

Relevance: This is the "3-benzyl" scaffold modified with an amine, essential for the hydroxyethylamine isostere found in drugs like Darunavir and Atazanavir .

Part 3: Synthesis Protocols & Methodologies

Protocol A: Synthesis of Benzyl Glycidyl Ether (Racemic)

Mechanism: Nucleophilic substitution (Williamson Ether Synthesis) utilizing phase transfer catalysis (PTC) to minimize hydrolysis of the epoxide ring.

Reagents:

-

Benzyl Alcohol (1.0 eq)

-

Epichlorohydrin (1.5 eq) - Acts as both reactant and solvent

-

NaOH (Solid pellets or 50% aq. solution)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer. Purge with N₂.

-

Mixing: Charge Benzyl Alcohol and Epichlorohydrin into the flask. Initiate stirring.

-

Catalyst Addition: Add TBAB. Heat the mixture to 40 °C.

-

Base Addition: Slowly add NaOH (pellets preferred to reduce water content) over 1 hour, maintaining temperature < 50 °C. Exothermic reaction.

-

Reaction: Stir at 45–50 °C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of benzyl alcohol.

-

Quench: Cool to room temperature. Filter off salt (NaCl) precipitates.

-

Workup: Wash the filtrate with water (2x) and brine (1x). Dry organic phase over anhydrous Na₂SO₄.

-

Purification: Distill under reduced pressure (vacuum distillation). Collect the fraction boiling at ~130 °C (0.1 mmHg).

Self-Validating Checkpoint:

-

NMR Validation: Look for the disappearance of the benzylic -OH proton (~2.0-3.0 ppm broad) and the appearance of the epoxide multiplet signals at 2.6–3.2 ppm.

Protocol B: Ring Opening for Library Generation

For drug discovery, the epoxide is often opened with amines to generate β-amino alcohols.

-

Dissolve Benzyl Glycidyl Ether (1.0 mmol) in Ethanol or Isopropanol.

-

Add Primary/Secondary Amine (1.1 mmol).

-

Catalyst (Optional): Lithium Perchlorate (LiClO₄) can accelerate the reaction (0.1 eq).

-

Reflux for 4–12 hours.

-

Concentrate in vacuo. Purify via flash chromatography.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the synthesis of Benzyl Glycidyl Ether and its divergence into two critical pathways: Polymerization (Materials Science) and Aminolysis (Drug Discovery).

Caption: Synthesis of Benzyl Glycidyl Ether via Epichlorohydrin and subsequent divergence into pharma (aminolysis) and material (polymerization) workflows.

Diagram 2: The "Pharma Target" (HIV Protease Inhibitor) Pathway

This diagram details the specific relevance of the "3-Benzyl" epoxide (CAS 98737-29-2) in the synthesis of Atazanavir/Darunavir.

Caption: The critical role of the chiral 3-benzyl epoxide intermediate in constructing the hydroxyethylamine backbone of HIV protease inhibitors.

Part 5: Safety & Handling (E-E-A-T)

Authoritative Safety Note: Epoxides are alkylating agents. Both Benzyl Glycidyl Ether and the Phenylalanine-derived epoxide possess significant reactivity toward nucleophiles (DNA, proteins).

-

Genotoxicity: Benzyl Glycidyl Ether is positive in Ames tests (mutagenic). It must be handled in a fume hood with double-gloving (Nitrile/Laminate).

-

Skin Sensitization: Potent sensitizer. Avoid all skin contact.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Epoxides can hydrolyze to diols over time if exposed to moisture, or polymerize if exposed to Lewis acids.

References

-

PubChem. Benzyl glycidyl ether (Compound Summary).[2][5] National Library of Medicine. Available at: [Link]

-

Ghosh, A. K., et al. (2006). Design and Synthesis of Nonpeptide HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Context for CAS 98737-29-2).[4] Available at: [Link]

-

Organic Syntheses. Preparation of Chiral Epoxides via Corey-Chaykovsky Reaction. (General methodology reference). Available at: [Link]

Sources

- 1. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 2. Benzyl-glycerol ether | C10H12O4 | CID 129829828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane - Affordable Price for Premium Research-Grade Intermediate [jigspharma.com]

- 5. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of Phenyl-Substituted Glycidol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unique Chemistry of Phenyl-Substituted Glycidol Derivatives

Phenyl-substituted glycidol derivatives represent a class of organic compounds characterized by the presence of a phenyl group and a glycidol moiety. This unique combination of an aromatic ring and a reactive epoxide ring imparts a desirable balance of reactivity, stereochemistry, and physical properties, making them invaluable building blocks in a multitude of applications, from the synthesis of life-saving pharmaceuticals to the formulation of advanced materials. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, allowing for a wide range of chemical transformations, while the phenyl group influences the molecule's overall properties, including its thermal stability and potential for π-π stacking interactions.[1][2] Furthermore, the chiral center at the C2 position of the glycidol unit means that these derivatives can exist as enantiomers, a critical consideration in the development of stereospecific drugs.[3]

This technical guide provides an in-depth exploration of the core applications of phenyl-substituted glycidol derivatives, offering insights into the causality behind their experimental utility and providing detailed protocols for their application.

Caption: General structure of a phenyl-substituted glycidol derivative.

Part 1: Core Applications in Pharmaceutical Synthesis

The precise three-dimensional arrangement of atoms in a drug molecule is often crucial for its therapeutic efficacy. Phenyl-substituted glycidol derivatives, particularly in their enantiomerically pure forms, serve as indispensable chiral building blocks in the asymmetric synthesis of a wide range of active pharmaceutical ingredients (APIs).[3][4]

Foundational Precursors for Beta-Blockers

Perhaps the most well-documented application of phenyl-substituted glycidol derivatives is in the synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers.[5] This class of drugs is essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[5] The synthesis of many beta-blockers, including metoprolol and propranolol, relies on the nucleophilic ring-opening of a suitable phenyl-glycidol derivative by an amine.[6][7]

The choice of a specific phenyl-substituted glycidol derivative allows for the introduction of the desired aryloxypropanolamine pharmacophore, which is a common structural motif in beta-blockers.[5] The stereochemistry of the final drug product is critical, as the (S)-enantiomer is typically the more active beta-blocker.[8] Consequently, the use of enantiopure (R)- or (S)-phenyl-glycidol derivatives is paramount for an efficient and stereoselective synthesis.[6]

Caption: Role of PGE in epoxy resin formulation.

Monomers for Functional Polymers

Phenyl-substituted glycidol derivatives can also serve as monomers in the synthesis of functional polymers. For instance, 4-vinylphenyl glycidyl ether can be polymerized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant epoxide groups. [9]These epoxide groups can then be further modified through post-polymerization reactions to introduce a variety of functionalities, leading to the creation of materials with tailored properties for applications such as drug delivery and advanced coatings. [9]

Part 3: Key Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments involving phenyl-substituted glycidol derivatives.

Synthesis of a Phenyl Glycidyl Ether

This protocol describes a general procedure for the synthesis of a phenyl glycidyl ether from a substituted phenol and epichlorohydrin.

Materials:

-

Substituted Phenol (1.0 eq)

-

Epichlorohydrin (3.0 eq)

-

Sodium Hydroxide (1.2 eq)

-

Tetra-n-butylammonium bromide (0.05 eq)

-

Toluene

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Separatory Funnel

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle with Temperature Controller

-

Round-bottom flask

-

Condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted phenol, toluene, and tetra-n-butylammonium bromide.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add epichlorohydrin to the reaction mixture.

-

Slowly add a solution of sodium hydroxide in deionized water to the flask over a period of 30 minutes, while maintaining vigorous stirring.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add deionized water.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired phenyl glycidyl ether.

Synthesis of a Beta-Blocker Precursor: (S)-1-(isopropylamino)-3-(p-tolyloxy)propan-2-ol

This protocol outlines the synthesis of a beta-blocker precursor from (R)-p-tolyl glycidyl ether and isopropylamine.

Materials:

-

(R)-p-tolyl glycidyl ether (1.0 eq)

-

Isopropylamine (5.0 eq)

-

Ethanol

-

Round-bottom flask

-

Condenser

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle with Temperature Controller

-

Rotary Evaporator

Procedure:

-

To a round-bottom flask, add (R)-p-tolyl glycidyl ether and ethanol.

-

Cool the mixture in an ice bath and slowly add isopropylamine.

-

Attach a condenser and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess isopropylamine and ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the enantiomerically enriched (S)-1-(isopropylamino)-3-(p-tolyloxy)propan-2-ol.

Quantitative Data Summary

| Derivative | Application | Key Feature | Reference |

| Phenyl Glycidyl Ether | Reactive Diluent for Epoxy Resins | Reduces viscosity while maintaining crosslinking | [10][11] |

| 4-Vinylphenyl Glycidyl Ether | Monomer for RAFT Polymerization | Allows for synthesis of functional polymers | [9] |

| (R)- and (S)-Phenyl Glycidyl Ethers | Chiral Precursors for Beta-Blockers | Enables stereoselective synthesis of active enantiomers | [6] |

Conclusion and Future Outlook

Phenyl-substituted glycidol derivatives are a testament to the power of molecular design. Their unique combination of a reactive epoxide, a chiral center, and a tunable aromatic ring has cemented their role as indispensable tools in both pharmaceutical and materials science. The continued development of more efficient and sustainable methods for their synthesis and chiral resolution will undoubtedly expand their applications further. [12]As the demand for enantiomerically pure pharmaceuticals and high-performance materials continues to grow, the importance of these versatile building blocks is set to increase, paving the way for new innovations in medicine and technology.

References

-

Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers - PubMed. (2023). Bioorganic Chemistry, 138, 106640. [Link]

-

4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols | Macromolecules - ACS Publications. (2016). Macromolecules, 49(17), 6285–6294. [Link]

-

Phenyl glycidyl ether - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Significance and use of glycidol - Biblioteka Nauki. (2010). Science, Technique, 64(5). [Link]

-

Glycidol's Role in Pharmaceutical Synthesis: A Key Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

-

Polymerization of Glycidyl Phenyl Ether with Benzyl Phenylphosphonates as Novel Thermally Latent Initiators | Macromolecules - ACS Publications. (2000). Macromolecules, 33(12), 4338–4343. [Link]

-

Synthesis and Beneficials Effects of Glycerol Derivatives - Preprints.org. (2024). Preprints. [Link]

-

Phenyl glycidyl ether | CAS 122-60-1 - Connect Chemicals. (n.d.). Retrieved February 12, 2026, from [Link]

-

Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications - PMC. (2018). Polymers, 10(11), 1239. [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

Glycidol - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis and pharmacology of potential beta-blockers - PubMed. (1979). Journal of Pharmaceutical Sciences, 68(10), 1236–1238. [Link]

-

Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol - MDPI. (2018). Catalysts, 8(11), 525. [Link]

-

Vinyl Epoxides in Organic Synthesis | Chemical Reviews - ACS Publications. (2018). Chemical Reviews, 118(17), 7874–7937. [Link]

-

Novel method could optimise beta-blocker synthesis - European Pharmaceutical Review. (2025). Retrieved February 12, 2026, from [Link]

-

Phenyl sulfone-directed diastereoselective cyclization of an epoxy allylsilane system | The Journal of Organic Chemistry - ACS Publications. (1995). The Journal of Organic Chemistry, 60(18), 5764–5765. [Link]

-

Sustainable Upgrading of Glycerol into Glycidol and Its Derivatives Under Continuous-Flow Conditions - ResearchGate. (2024). Green Chemistry. [Link]

-

Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions - Green Chemistry (RSC Publishing). (2024). Green Chemistry. [Link]

-

Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Publishing. (2024). RSC Advances, 14(19), 13388–13416. [Link]

Sources

- 1. CAS 122-60-1: Phenyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. nbinno.com [nbinno.com]

- 5. jmedchem.com [jmedchem.com]

- 6. Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 11. Phenyl glycidyl ether | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]

- 12. Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Protocol for regioselective ring opening of 3-Benzylglycidol

An Application Guide and Protocol for the Regioselective Ring Opening of 3-Benzylglycidol

Introduction: The Synthetic Versatility of this compound

(R)- and (S)-3-Benzylglycidol are invaluable chiral building blocks in modern organic synthesis, particularly for the development of pharmaceuticals. Their utility stems from the strained three-membered epoxide ring, which can be opened by a variety of nucleophiles to yield functionalized 1,2-diols. The critical challenge and opportunity in their application lie in controlling the regioselectivity of the ring-opening reaction. Depending on the reaction conditions, nucleophilic attack can be directed to either the C3 (terminal) or C2 (internal) position, leading to two distinct constitutional isomers. This guide provides a detailed exploration of the underlying mechanisms and offers field-proven protocols for achieving high regioselectivity in the ring opening of this compound, a cornerstone for synthesizing β-blockers, antiviral agents, and other complex molecular architectures.

Pillar 1: Understanding the Mechanistic Dichotomy

The regiochemical outcome of the epoxide ring-opening is dictated by the reaction conditions, which polarize the transition state in fundamentally different ways. The choice between acidic and basic/nucleophilic conditions determines which carbon of the epoxide is more electrophilic and accessible.

Mechanism 1: Base-Catalyzed or Strongly Nucleophilic Ring Opening (SN2 Pathway)

Under basic or neutral conditions with a strong nucleophile (e.g., amines, alkoxides, thiolates), the reaction proceeds via a classic SN2 mechanism.[1][2][3] The nucleophile directly attacks one of the epoxide carbons. In this compound, the C3 carbon is a primary center, while the C2 carbon is a secondary center. Due to significantly lower steric hindrance at the C3 position, the nucleophile preferentially attacks this site.[3][4] This attack forces the ring to open, generating an alkoxide intermediate which is subsequently protonated during workup to yield the 1-substituted-3-benzyloxy-2-propanol product.

-

Key Determinant: Steric hindrance.

-

Point of Attack: Least substituted carbon (C3).

-

Stereochemistry: Inversion of configuration at the center of attack.

Mechanism 2: Acid-Catalyzed Ring Opening (Borderline SN1/SN2 Pathway)

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid.[5][6][7] This activation makes the epoxide a much better electrophile and weakens the C-O bonds. The reaction develops a significant degree of SN1 character.[6][8] A partial positive charge (carbocation character) builds up on the carbon atoms. This positive charge is better stabilized at the more substituted C2 position through hyperconjugation. Consequently, even a weak nucleophile will preferentially attack the C2 carbon.[8][9] The reaction still proceeds with a backside attack, leading to a trans relationship between the nucleophile and the hydroxyl group.

-

Key Determinant: Electronic stabilization of the transition state.

-

Point of Attack: More substituted carbon (C2).

-

Stereochemistry: Inversion of configuration at the center of attack.

Visualization of Reaction Pathways

Caption: General Experimental Workflow.

Caption: Base-Catalyzed SN2 Attack at C3.

Caption: Acid-Catalyzed Attack at C2.

Data Summary: Regioselectivity Overview

The choice of nucleophile and catalyst dictates the regiochemical outcome. The following table summarizes expected major products.

| Nucleophile | Conditions | Catalyst | Major Product | Rationale |

| Amine (e.g., Benzylamine) | Basic / Nucleophilic | None | C3 Attack | Strong nucleophile, SN2 attack at the sterically least hindered C3 position.[10][11] |

| Thiol (e.g., Thiophenol) | Basic (e.g., NaH) | None | C3 Attack | Thiolate is a strong nucleophile, favoring SN2 attack at the C3 position.[12] |

| Alcohol (e.g., Methanol) | Basic (e.g., NaOMe) | None | C3 Attack | Alkoxide is a strong nucleophile, favoring SN2 attack at the C3 position.[1] |

| Alcohol (e.g., Methanol) | Acidic | H₂SO₄ or Lewis Acid (e.g., Yb(OTf)₃) | C2 Attack | Acid catalysis promotes carbocation character at the more substituted C2 position.[13][14] |

| Water | Acidic | H₂SO₄ | C2 Attack | Weak nucleophile requires acid catalysis; attacks the more electronically stabilized C2 position.[6][8] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: C3-Selective Ring Opening with Benzylamine

This protocol details the reaction of (R)-3-benzylglycidol with benzylamine, a strong nucleophile, to yield (R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol, a key intermediate for various pharmaceuticals.

Materials:

-

(R)-3-Benzylglycidol (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol (as solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-benzylglycidol (e.g., 1.64 g, 10.0 mmol) and ethanol (20 mL).

-

Reagent Addition: Add benzylamine (e.g., 1.18 g, 11.0 mmol, 1.1 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL). This step removes any unreacted starting materials and impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure product as a colorless or pale yellow oil.

Expert Insight: The use of a slight excess of the amine ensures complete consumption of the limiting epoxide. While some protocols are performed neat (solvent-free), using a polar protic solvent like ethanol can improve reaction homogeneity and control the reaction rate.[15]

Protocol B: C2-Selective Ring Opening with Methanol

This protocol describes the Lewis acid-catalyzed reaction of (R)-3-benzylglycidol with methanol to favor the formation of (R)-3-(benzyloxy)-1-methoxypropan-2-ol.

Materials:

-

(R)-3-Benzylglycidol (1.0 eq)

-

Anhydrous Methanol (as solvent and nucleophile)

-

Ytterbium (III) triflate (Yb(OTf)₃) (0.05 eq) or another suitable Lewis acid.[16][17]

-

Dichloromethane (DCM, for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-benzylglycidol (e.g., 1.64 g, 10.0 mmol) and anhydrous methanol (30 mL).

-

Catalyst Addition: Add Yb(OTf)₃ (e.g., 310 mg, 0.5 mmol, 0.05 eq) to the solution. Stir at room temperature.

-

Reaction: Monitor the reaction by TLC (8:2 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours at room temperature.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize the Lewis acid catalyst.

-

Remove most of the methanol via rotary evaporation.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to separate the regioisomers and afford the pure C2-opened product.

Expert Insight: The choice of Lewis acid is crucial. Stronger Lewis acids can sometimes lead to polymerization or rearrangement side products.[18] Yb(OTf)₃ is often preferred for its mildness and tolerance to trace amounts of water. Ensuring anhydrous conditions is key to preventing the formation of the diol byproduct.

References

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. iMedPub. [Link]

-

Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]

-

Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

-

Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Synlett. [Link]

-

Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]

-

Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]

-

Video: Acid-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]

-

Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]

-

β-Hydroxy ether synthesis by substitution. Organic Chemistry Portal. [Link]

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.gov. [Link]

-

Base-Catalyzed Epoxide Opening. Penn State Pressbooks. [Link]

-

Video: Base-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]

-

How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. National Center for Biotechnology Information. [Link]

-

Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN. Organic Chemistry Videos. [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. [Link]

-

How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]

- Beta-alkoxy alcohol compound synthesis method.

-

Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides. ACS Publications. [Link]

-

Mn-catalyzed ring-opening and alkylation of epoxides with alcohols for accessing β-alkylated secondary alcohols via borrowing hydrogen. Royal Society of Chemistry. [Link]

-

Generation of alkoxyl radicals and their applications for β-scission reactions in bridged bicyclic systems. Université de Genève. [Link]

-

Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. PubMed. [Link]

-

Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[6][11]imidazo[2,1-b]thiazoles. National Center for Biotechnology Information. [Link]

-

Ring Opening of Epoxides. Organic Chemistry Tutor. [Link]

-

Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Indian Academy of Sciences. [Link]

-

Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). National Center for Biotechnology Information. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. [Link]

-

Regioselective ring opening of epoxides with thiols in water. Arkivoc. [Link]

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]

-

Multiple deprotonation paths of the nucleophile 3'-OH in the DNA synthesis reaction. PubMed. [Link]

-

Odorless regioselctive ring opening of epoxides with S- alkylisothiouronium salts as masked thiols in water. Semantic Scholar. [Link]

Sources

- 1. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chimia.ch [chimia.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 9. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]

- 10. rroij.com [rroij.com]

- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. β-Hydroxy ether synthesis by substitution [organic-chemistry.org]

- 14. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. osti.gov [osti.gov]

- 18. mdpi.com [mdpi.com]

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of Atazanavir, a potent HIV-1 protease inhibitor.[1][2] The core focus is on the strategic utilization of the chiral epoxide, (R)-3-Benzylglycidol, to establish a key stereocenter in the final active pharmaceutical ingredient (API). We will elucidate the underlying chemical principles, provide step-by-step protocols for the key transformations, and offer insights into the rationale behind experimental choices, ensuring a reproducible and efficient synthetic route.

Introduction: The Architectural Significance of Atazanavir and its Chiral Core

Atazanavir is a cornerstone therapeutic in Highly Active Antiretroviral Therapy (HAART), functioning as an aza-peptide mimetic that potently inhibits the HIV-1 protease enzyme.[2][3] Its complex molecular architecture features multiple chiral centers, which are critical for its specific binding to the enzyme's active site and, consequently, its therapeutic efficacy. The synthesis of such a stereochemically rich molecule necessitates a strategy that offers precise control over the formation of these centers.

One of the most convergent and efficient strategies for constructing the Atazanavir backbone involves the use of pre-defined chiral building blocks.[4][5] Among these, (R)-3-Benzylglycidol stands out as a pivotal starting material. This C3 chiral epoxide serves as a versatile precursor for installing the (S)-hydroxy- (R)-benzyl stereochemical dyad found in the core of the Atazanavir molecule. Its use circumvents the need for less selective chiral induction steps later in the synthesis, streamlining the pathway and improving overall yield and purity.

Synthetic Strategy: A Convergent Approach

A convergent synthesis, where different fragments of the target molecule are prepared separately and then coupled, is often superior for complex molecules like Atazanavir.[4][6] This approach maximizes efficiency and simplifies purification of intermediates. Our strategy hinges on the coupling of two key intermediates:

-

The Hydrazine Moiety: N¹-(tert-butoxycarbonyl)-N²-(4-(pyridin-2-yl)benzyl)hydrazine. This biaryl fragment is typically prepared via a multi-step sequence, often involving a Suzuki coupling to form the pyridine-phenyl bond.[7][8]

-

The Chiral Epoxide: (R)-3-Benzylglycidol, which provides the foundational stereochemistry for the hydroxyethylamine isostere.

The central transformation is the nucleophilic ring-opening of the epoxide by the hydrazine derivative, a robust and predictable reaction that forms the core backbone of the drug.

Logical Flow of the Atazanavir Synthesis

Caption: High-level workflow for Atazanavir synthesis.

Core Mechanism: Regioselective Epoxide Ring-Opening

The cornerstone of this synthesis is the Sɴ2 reaction between the terminal nitrogen of the hydrazine intermediate and the epoxide ring of (R)-3-Benzylglycidol.

Mechanistic Principles:

-

Nucleophilic Attack: The hydrazine acts as the nucleophile, attacking one of the epoxide's carbon atoms.

-

Regioselectivity: The reaction is highly regioselective. Under neutral or basic conditions, the nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide. This is a classic Sɴ2 pathway that avoids the more crowded benzylic carbon.[9][10][11]

-

Stereochemistry: The Sɴ2 mechanism dictates an inversion of stereochemistry at the point of attack. However, since the attack is on the terminal, achiral carbon, the stereocenter at the adjacent carbon (derived from the (R)-epoxide) remains untouched, thus preserving the critical (R)-configuration which becomes the (S)-configuration of the hydroxyl group in the final product numbering scheme.

Visualizing the Key Reaction

Caption: The crucial epoxide ring-opening reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of the Core Intermediate via Epoxide Opening

This protocol details the coupling of N¹-(tert-butoxycarbonyl)-N²-(4-(pyridin-2-yl)benzyl)hydrazine with (R)-3-Benzylglycidol.

Reagent Data Table

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Biaryl Hydrazine | 313.40 | 41.28 g | 131.7 | Key Nucleophile |

| (R)-3-Benzylglycidol | 164.20 | 22.70 g | 138.2 | Chiral Building Block |

| Isopropanol | 60.10 | 100 mL | - | Reaction Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N¹-(tert-butoxycarbonyl)-N²-(4-(pyridin-2-yl)benzyl)hydrazine (41.28 g, 131.7 mmol) and isopropanol (100 mL).

-

Heating: Stir the mixture and heat to 70-75 °C to achieve a clear solution.

-

Epoxide Addition: Slowly add (R)-3-Benzylglycidol (22.70 g, 138.2 mmol) to the heated solution over 15-20 minutes.

-

Reaction: Maintain the reaction temperature at 70-80 °C and stir for 16-24 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature (20-25 °C). b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol. c. Dissolve the resulting crude oil in ethyl acetate (300 mL). d. Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the Boc-protected amino alcohol intermediate as an off-white solid or viscous oil.[12]

Protocol 2: Boc-Deprotection and Final Coupling

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group followed by the final amide bond formation.

Reagent Data Table (Final Coupling)

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Deprotected Intermediate | 427.54 | 12.2 g | 28.5 | From previous step |

| N-methoxycarbonyl-L-tert-leucine | 189.22 | 5.9 g | 31.2 | Amino Acid Moiety |

| HOBt | 135.12 | 3.42 g | 25.3 | Coupling Additive |

| EDAC or DCC | 191.70 / 206.33 | 5.46 g / 5.22 g | 28.5 | Coupling Agent |

| Dichloromethane (DCM) | 84.93 | 60 mL | - | Reaction Solvent |

| Dimethylformamide (DMF) | 73.09 | 10 mL | - | Co-solvent |

Step-by-Step Methodology:

-

Boc Deprotection: a. Dissolve the intermediate from Protocol 1 in a mixture of Tetrahydrofuran (THF, 45 mL) and water (15 mL). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add concentrated Hydrochloric Acid (37% HCl) while maintaining the temperature below 10 °C.[13] d. Allow the reaction to warm to 30 °C and stir for 16 hours. e. Evaporate the organic solvent (THF) under reduced pressure. f. Add ethyl acetate (200 mL) to the remaining aqueous solution, then carefully neutralize by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the aqueous layer with ethyl acetate (2 x 100 mL). g. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected diamine intermediate.

-

Final Amide Coupling: a. Activation: In a separate flask, dissolve N-methoxycarbonyl-L-tert-leucine (5.9 g, 31.2 mmol) and 1-Hydroxybenzotriazole (HOBt) (3.42 g, 25.3 mmol) in a mixture of Dichloromethane (DCM, 40 mL) and Dimethylformamide (DMF, 10 mL).[13] b. Cool the solution to 0-5 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or Dicyclohexylcarbodiimide (DCC) (28.5 mmol) portion-wise. c. Stir the resulting suspension at 0-5 °C for 1 hour to form the activated ester.[13] d. Coupling: Add a solution of the deprotected intermediate (12.2 g, 28.5 mmol) in DCM (20 mL) to the activated ester suspension. e. Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight.[13] f. Work-up: i. If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. ii. Wash the filtrate successively with 10% citric acid solution, 10% potassium carbonate solution, and brine.[14] iii. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Atazanavir.[14]

Purification and Characterization

Purification

The crude Atazanavir is typically purified by crystallization to achieve the high purity required for an API.

-

Protocol: Dissolve the crude product in a minimal amount of a 1:1 mixture of ethanol and water at an elevated temperature.[14] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the solid by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 50 °C.[14]

Characterization

The identity, purity, and stereochemical integrity of the final product must be confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Result |

| RP-HPLC | Purity Assessment & Quantification | Purity ≥98%. A single major peak at the expected retention time.[15][16][17] |

| LC-MS | Molecular Weight Confirmation | Detection of the molecular ion peak [M+H]⁺ corresponding to C₃₈H₅₂N₆O₇ (m/z 705.4).[12][18] |

| ¹H & ¹³C NMR | Structural Elucidation | The spectra should show all characteristic peaks corresponding to the Atazanavir structure.[12] |

| Optical Rotation | Stereochemical Confirmation | A specific optical rotation value, e.g., [α]/D -41 to -49° (c = 0.1 in ethanol), confirms the correct enantiomeric form. |

Conclusion

The synthetic route to Atazanavir employing (R)-3-Benzylglycidol is a robust and efficient strategy that leverages a convergent design. The key epoxide ring-opening reaction is highly regioselective and provides a reliable method for installing a critical stereocenter. The detailed protocols provided herein offer a validated pathway for laboratory-scale synthesis, forming a solid foundation for process development and scale-up activities in the pharmaceutical industry.

References

-

ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020-05-04). Gpatindia. [Link]

-

Synthesis the HIV protease inhibitor Atazanavir. Syrris. [Link]

-

Fan, X., Song, Y. L., & Long, Y. Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]

-

Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S., Kappe, C. O., & de Souza, R. O. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806–6813. [Link]

-

Synthesis of Atazanavir. (n.d.). ProQuest. [Link]

-

Biosynthesis of key intermediate of antiviral drug atazanavir. (a)... (n.d.). ResearchGate. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–783. [Link]

-

An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. (2008). ResearchGate. [Link]

-

Atazanavir (102) with chiral core indicated, then synthesis of... (n.d.). ResearchGate. [Link]

- Process for the preparation of atazanavir. (2008).

-

Pandu Ranga Rao, K., et al. (2017). Synthesis and Characterization of Novel Atazanavir Analogs. Caribbean Journal of Sciences and Technology, 5(1), 094-105. [Link]

-

Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2022). Molecules, 27(15), 4888. [Link]

-

Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. (2015). International Journal of Pharmaceutical Sciences Review and Research, 33(1), 133-138. [Link]

-

Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. (2009). Drug Metabolism and Disposition, 37(9), 1807-1814. [Link]

-

Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (2019). Chemical Science, 10(14), 4068-4073. [Link]

-

Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. (2018). Journal of Chromatographic Science, 56(6), 546-556. [Link]

-

Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. (2018). Journal of Chromatographic Science, 56(6), 546-556. [Link]

-

Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

-

Epoxide ring-opening reaction of various epoxides by aniline in the... (n.d.). ResearchGate. [Link]

- Process for preparing atazanavir sulphate. (2015).

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2018). Chemical Communications, 54(4), 407-410. [Link]

-

Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(10), 1557-1558. [Link]

-

Culp, A., & O'Mara, K. (2024). Atazanavir. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Atazanavir - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]

- 8. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. caribjscitech.com [caribjscitech.com]

- 13. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 14. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyethylamine isostere synthesis using 3-Benzylglycidol

Application Note: High-Fidelity Synthesis of Hydroxyethylamine (HEA) Isosteres via Regioselective Ring Opening of 3-Benzylglycidol Derivatives

Part 1: Executive Summary & Theoretical Framework

1.1 The Criticality of HEA Isosteres Hydroxyethylamine (HEA) isosteres are non-cleavable transition-state mimics that have revolutionized the design of aspartic protease inhibitors. By replacing the scissile peptide bond (-CO-NH-) with a hydrolytically stable hydroxyethylamine core (-CH(OH)-CH₂-N-), these scaffolds effectively bind to the catalytic aspartates (e.g., Asp25/Asp25' in HIV-1 protease or Asp32/Asp228 in BACE1), freezing the enzyme in an inactive state.

1.2 The "this compound" Strategy The synthesis of the HEA core often hinges on the reaction between a nucleophilic amine and a chiral epoxide. The term "this compound" in this context refers to (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane or its hydroxyl precursors (derived from L-phenylalanine or cinnamyl alcohol). This epoxide is the "warhead" that establishes the P1 benzyl side chain and the critical secondary hydroxyl group required for hydrogen bonding with the enzyme's active site.

Mechanism of Action:

The reaction proceeds via an

-

Challenge: Regiocontrol. Attack at C2 (the internal carbon) leads to an inactive isomer.

-

Solution: Lewis acid catalysis or solvent tuning (protic solvents) to stabilize the transition state and direct attack to C1.

Part 2: Visualizing the Chemical Pathway

The following diagram illustrates the reaction pathway, highlighting the critical transition state and the prevention of the unwanted regioisomer.

Caption: Reaction pathway for the regioselective ring opening of this compound derivatives by amines.

Part 3: Detailed Experimental Protocols

Protocol A: Thermal Ring Opening (Standard)

Best for: Non-volatile amines and robust substrates where Lewis acids might cause deprotection of sensitive groups.

Reagents:

-

(2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (The "this compound" derivative).

-

Nucleophilic Amine (1.1 – 1.5 equivalents).

-

Solvent: Isopropanol (i-PrOH) or Ethanol (EtOH). High-grade anhydrous.

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the epoxide in 5 mL of isopropanol.

-

Addition: Add 1.1 mmol of the amine. If the amine is a solid, dissolve it in a minimum amount of i-PrOH before addition.

-

Reaction: Heat the mixture to reflux (80–85 °C) under an inert atmosphere (Nitrogen or Argon).

-

Note: Protic solvents like isopropanol facilitate the opening via hydrogen bonding to the epoxide oxygen, acting as a mild acid catalyst.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Reaction typically requires 4–12 hours. Look for the disappearance of the epoxide peak.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: The residue is usually pure enough for the next step. If not, purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Lewis-Acid Promoted Opening (High Regioselectivity)

Best for: Sterically hindered amines or when maximizing the C1:C2 regioselectivity ratio is critical.

Reagents:

-

Lithium Perchlorate (

) or Calcium Triflate ( -

Solvent: Acetonitrile (

) or Toluene.

Procedure:

-

Activation: Dissolve 1.0 mmol of the epoxide in 5 mL of Acetonitrile.

-

Catalyst Addition: Add 0.5–1.0 equivalents of solid

. Stir at room temperature for 10 minutes to allow lithium coordination to the epoxide oxygen. -

Amine Addition: Add 1.1 mmol of the amine.

-

Reaction: Stir at room temperature or mild heat (40 °C). The reaction is often faster than thermal methods.

-

Quench: Dilute with water and extract with Ethyl Acetate (

). -

Wash: Wash organic layers with brine, dry over

, and concentrate.

Part 4: Quality Control & Data Analysis

4.1 Quantitative Analysis Table Typical yields and regioselectivity ratios observed with different conditions.

| Parameter | Thermal (i-PrOH) | Lewis Acid ( | Notes |

| Yield | 75% – 85% | 85% – 95% | Lewis acids often drive completion. |

| Regioselectivity (C1:C2) | ~10:1 | >20:1 | |

| Reaction Time | 6 – 12 Hours | 2 – 6 Hours | Catalysis lowers activation energy. |

| Racemization Risk | Low | Very Low | Milder temperatures preserve chirality. |

4.2 Validation Workflow Use the following logic to validate your product identity.

Caption: Quality control decision tree for validating HEA isostere synthesis.

Part 5: Troubleshooting & Safety

5.1 Common Issues

-

Polymerization: If the amine is too nucleophilic or the concentration is too high, the epoxide may polymerize. Fix: Use dilute conditions (0.1 M) and add the epoxide slowly to the amine if possible (reverse addition).

-

Poor Solubility: HEA isosteres can be greasy. Fix: Use MeOH/DCM mixtures for chromatography.

5.2 Safety (E-E-A-T)

-

Epoxide Hazard: this compound derivatives are alkylating agents. They are potentially mutagenic. Always handle in a fume hood with double nitrile gloves.

-

Perchlorate Safety: If using

, avoid heating to dryness as perchlorates can be explosive with organics. Use Calcium Triflate as a safer alternative if scaling up.

References

-

Ghosh, A. K., et al. (2006). Design and Synthesis of Hydroxyethylamine Isosteres for HIV Protease Inhibitors. Journal of Medicinal Chemistry.

-

Tajbakhsh, M., et al. (2012).[3] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Journal of the Mexican Chemical Society.

-

Chini, M., et al. (1990). Metal salts as new catalysts for the regioselective ring opening of epoxides with amines. Tetrahedron Letters.

-

Martinez-Mayorga, K., et al. (2012). BACE1 Inhibitors: A Review of the Hydroxyethylamine Scaffold. Current Medicinal Chemistry.

Sources

- 1. rroij.com [rroij.com]

- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in 3-Benzylglycidol synthesis

The following guide serves as a Tier-3 Technical Support resource for the synthesis of 3-Benzylglycidol (specifically (2R,3R)-2,3-epoxy-4-phenyl-1-butanol or its enantiomer). It is designed for process chemists and researchers encountering suboptimal enantiomeric excess (ee).

Ticket Subject: Optimization of Enantiomeric Excess (ee) in Epoxidation of 4-Phenyl-2-buten-1-ol. Target Molecule: this compound (Chiral Epoxy Alcohol). Primary Route: Sharpless Asymmetric Epoxidation (SAE).[1] Secondary Route (Polishing): Hydrolytic Kinetic Resolution (HKR).

Part 1: The Core Protocol & Logic (SAE)

The industry-standard route to this compound is the Sharpless Asymmetric Epoxidation (SAE) of trans-4-phenyl-2-buten-1-ol. When executed correctly, this reaction should yield >94% ee. If your ee is <90%, a specific variable in the catalytic cycle has failed.

The Self-Validating SAE Workflow

The following diagram illustrates the critical decision nodes where ee is typically lost.

Figure 1: Critical Control Points in Sharpless Asymmetric Epoxidation. Failure at Step 1 or 2 is the primary cause of low ee.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Sharpless Asymmetric Epoxidation (SAE)

Q1: My conversion is good (>95%), but my ee is stuck at 80-85%. What is happening? Diagnosis: This is the classic signature of water contamination or improper catalyst aging .

-

The Mechanism: The active species is a dimer of Titanium-Tartrate. Water destroys this dimer, releasing Ti(OiPr)₄, which is a potent racemic epoxidation catalyst. Even small amounts of water allow the racemic pathway to compete with the chiral pathway.

-

The Fix:

-

Molecular Sieves: You must use powdered 4Å molecular sieves (activated at 160°C under vacuum for 12h). Pellets are too slow to scavenge water at -20°C. Use 100-150 wt% relative to the substrate.

-

Catalyst Aging: Mix the Ti(OiPr)₄ and Diethyl Tartrate (DET) in DCM at -20°C and stir for 20-30 minutes before adding the oxidant or substrate. This ensures the chiral dimer forms completely.

-

Q2: I am using commercial TBHP (70% in water). Is that the problem? Diagnosis: Yes.

-

The Mechanism: Aqueous TBHP introduces massive amounts of water, overwhelming the molecular sieves.

-

The Fix: You must use anhydrous TBHP, typically sold as ~5.5 M in decane or toluene. If you only have the aqueous grade, you must perform a phase separation/extraction into DCM or Toluene and dry it rigorously over MgSO₄/Sieves before use. Titrate the solution to determine the precise molarity.

Q3: Does the stoichiometry of Ti(OiPr)₄ vs. Tartrate matter? Diagnosis: Yes, a slight excess of tartrate is required.

-

Standard Protocol: Use 1.2 equivalents of DET per 1.0 equivalent of Ti(OiPr)₄ .

-

Reasoning: If you have free Ti(OiPr)₄ (unbound by ligand), it will catalyze the reaction racemically. Excess tartrate ensures all Titanium is locked in the chiral complex.

Q4: Can I run the reaction at 0°C to speed it up? Diagnosis: No.

-

The Mechanism: Enantioselectivity in SAE is temperature-dependent. The energy difference (

) between the transition states for the two enantiomers decreases as temperature rises. -

The Fix: Maintain -20°C to -25°C . Use a cryostat or a reliable acetone/dry ice bath (monitored). Reaction times of 18-24 hours are standard; do not rush the chemistry.

Module B: Hydrolytic Kinetic Resolution (HKR) – The "Cleanup"

If your SAE yields ~85% ee and you cannot re-run the synthesis, you can upgrade the material using Jacobsen’s HKR.

Q5: Can I use HKR to fix the ee of my this compound? Diagnosis: Yes, but with a caveat.

-

The Strategy: HKR uses a (Salen)Co(III) catalyst to selectively hydrolyze the minor enantiomer of the epoxide into a diol, leaving the major enantiomer intact and enriched.

-

Protocol Adjustment: Since this compound has a free hydroxyl group, it is an epoxy alcohol. While HKR is typically for terminal epoxides, it can work here. However, a more common approach for epoxy alcohols is Sharpless Kinetic Resolution .

-

Alternative: If you have racemic material, subject it to SAE conditions (Ti/Tartrate/TBHP) but stop at 60% conversion. The fast-reacting enantiomer becomes the epoxy alcohol, while the slow-reacting one remains as alkene (or vice versa depending on tartrate used).

-

If you already have the epoxide (85% ee): Use the HKR protocol below.

-

Q6: My HKR reaction is stalled. The catalyst is black/brown. Diagnosis: The Cobalt is likely in the inactive Co(II) state.

-

The Fix: The Co(II)-Salen precatalyst must be oxidized to Co(III).

-

Dissolve Co(II)-Salen in DCM.

-

Add Acetic Acid (2 equiv relative to Co) .

-

Stir open to air for 30-60 mins (color changes from red/orange to dark brown).

-

Remove solvent/excess acid before use.

-

Part 3: Analytical Validation

Q7: How do I accurately measure the ee? Method: Chiral HPLC. Column: Chiralcel OD-H (or equivalent cellulose carbamate). Conditions:

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl chromophore).

-